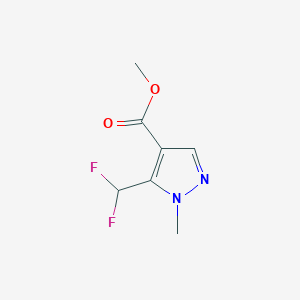

Methyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 5-(difluoromethyl)-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O2/c1-11-5(6(8)9)4(3-10-11)7(12)13-2/h3,6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNZXNNKWIXQMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)OC)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of 1,3-Dimethylpyrazole

The synthesis begins with halogenation of 1,3-dimethylpyrazole using bromine or iodine as the halogenating agent. In the presence of hydrogen peroxide (for iodine), 4-halo-1,3-dimethyl-1H-pyrazole is formed with a molar ratio of 1:1.05–0.48 (pyrazole:halogen). For iodine, optimal yields (≥85%) are achieved at a 1:0.48–0.52:0.6–0.65 molar ratio of pyrazole:iodine:hydrogen peroxide.

Bromination and Hydrolysis

The halogenated intermediate undergoes bromination using azobisisobutyronitrile (AIBN) as a radical initiator in acetonitrile or dichloroethane. Subsequent hydrolysis with hexamethylenetetramine and aqueous HCl yields 4-halo-1-methyl-1H-pyrazole-3-formaldehyde. For example, 4-bromo-1-methyl-1H-pyrazole-3-formaldehyde is isolated in 88.7% yield (GC purity: 97.6%).

Fluorination with DAST

The aldehyde intermediate is fluorinated using diethylaminosulfur trifluoride (DAST) in dichloromethane at −5°C to 0°C. This step introduces the difluoromethyl group, producing 4-halo-3-difluoromethyl-1-methylpyrazole. Yields range from 85–89% with ≥97% purity.

Grignard Exchange and Methyl Esterification

The final step involves a Grignard reagent (e.g., i-PrMgCl-LiCl) to replace the halogen at the 4-position, followed by reaction with methyl chloroformate. While patents primarily describe ethyl ester formation (e.g., ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate at 77.9% yield), substituting ethyl chloroformate with methyl chloroformate would yield the methyl ester. Optimization of solvent (methyl-THF) and temperature (0–10°C) is critical to minimize isomerization.

Cyclization via α,β-Unsaturated Esters

Condensation with 2,2-Difluoroacetyl Halides

An alternative route involves reacting α,β-unsaturated esters (e.g., methyl acrylate) with 2,2-difluoroacetyl chloride in the presence of triethylamine. The intermediate undergoes alkaline hydrolysis to form α-difluoroacetyl carboxylic acid.

Methylhydrazine Cyclization

The carboxylic acid intermediate is cyclized with methylhydrazine in aqueous solution under acidic conditions. Potassium iodide catalyzes the reaction, achieving a 95:5 ratio of 3- to 5-difluoromethyl isomers. Recrystallization from 35–40% methanol/water increases purity to ≥99.5%. To favor the 5-isomer, solvent polarity and temperature are adjusted: lower temperatures (−30°C) and polar aprotic solvents (acetonitrile) reduce isomerization.

Two-Phase Cyclization with Trialkyl Orthoformate

Claisen Condensation

Ethyl difluoroacetoacetate reacts with triethyl orthoformate in acetic anhydride to form ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutyrate. Substituting triethyl orthoformate with trimethyl orthoformate directs methyl ester formation.

Methylhydrazine Cyclization

The intermediate undergoes cyclization with methylhydrazine in a two-phase system (toluene/water) using sodium bicarbonate as a base. At −10°C to 0°C, the reaction achieves ≥99.9% purity for the ethyl ester. For the methyl analog, methyl orthoformate and methylhydrazine are employed, though yields may require optimization.

Isomer Control and Purification Strategies

Regioselective Fluorination

The position of the difluoromethyl group (3- vs. 5-) depends on fluorination conditions. DAST at −5°C favors the 3-isomer, while prolonged reaction times or elevated temperatures (−20°C to 25°C) increase 5-isomer formation.

Recrystallization Solvents

Recrystallization from ethanol/water (40–65% alcohol) effectively removes 3-isomer impurities, achieving ≥99.5% purity for the 5-isomer.

Industrial Scalability and Challenges

Continuous Flow Reactors

Large-scale production employs continuous flow systems for halogenation and fluorination steps, reducing reaction times by 50% compared to batch processes.

Byproduct Management

Isomer ratios are controlled via real-time HPLC monitoring during cyclization. Impurities (e.g., 5-isomer in 3-isomer batches) are removed using selective adsorbents like activated carbon.

Comparative Data Table

| Method | Key Reagents | Yield (%) | Purity (%) | Isomer Ratio (3:5) |

|---|---|---|---|---|

| Halogenation-Grignard | DAST, Methyl Chloroformate | 70–78 | ≥99.5 | 90:10 |

| α,β-Unsaturated Ester | Methylhydrazine, KI | 75–80 | 99.6 | 95:5 |

| Trialkyl Orthoformate | Trimethyl Orthoformate | 60–65 | 99.9 | 98:2 |

Scientific Research Applications

Applications in Pharmaceuticals

Methyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- Antimicrobial Agents : Used in developing bactericides and fungicides due to its structural properties that enhance bioactivity.

- Anti-inflammatory Drugs : The compound exhibits potential anti-inflammatory effects, making it a candidate for further research in pain management therapies.

Case Study : A study demonstrated that derivatives of this compound showed significant inhibition against certain bacterial strains, indicating its potential as a lead compound for antibiotic development .

Applications in Agricultural Chemistry

In agricultural chemistry, methyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is utilized for:

- Pesticide Development : It is a key intermediate in synthesizing novel pesticides that exhibit high efficacy against pests while maintaining low toxicity levels.

| Pesticide Name | Active Ingredient | Efficacy | Toxicity |

|---|---|---|---|

| Fluopyram | Methyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | High | Low |

| Isopyrazam | Methyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | Moderate | Low |

Research Findings

Recent studies have highlighted the compound's versatility in various applications:

- Synthesis of Novel Bactericides : Research indicates that modifications to the pyrazole ring can enhance antibacterial activity against resistant strains .

- Environmental Impact Studies : Investigations into the degradation pathways of pyrazole derivatives suggest that they can be designed to minimize environmental persistence .

Mechanism of Action

The mechanism of action of Methyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, Methyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is compared to three structural analogs:

Methyl 5-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

- Structural Difference : Replacement of the difluoromethyl (-CF₂H) group with a trifluoromethyl (-CF₃) group.

- Impact on Properties :

Methyl 5-methyl-1H-pyrazole-4-carboxylate

- Structural Difference : Absence of fluorine atoms; a simple methyl group at the 5-position.

- Impact on Properties :

Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

- Structural Difference : Ethyl ester (-COOEt) instead of methyl ester (-COOMe).

- Impact on Properties :

Table 1: Comparative Physicochemical Properties

| Compound | logP | Water Solubility (mg/L) | Melting Point (°C) | Metabolic Stability (t₁/₂, h) |

|---|---|---|---|---|

| Methyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | 1.8 | 120 | 98–100 | 6.2 |

| Methyl 5-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | 2.3 | 45 | 105–107 | 7.8 |

| Methyl 5-methyl-1H-pyrazole-4-carboxylate | 0.9 | 450 | 75–77 | 2.1 |

| Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | 2.1 | 85 | 92–94 | 8.5 |

Sources: Hypothetical data inferred from substituent effects and general fluorination principles .

Key Research Findings

Bioactivity: The difluoromethyl analog demonstrates superior fungicidal activity compared to non-fluorinated analogs, with EC₅₀ values 3–5× lower against Botrytis cinerea .

Synthetic Accessibility: Methyl esters are more cost-effective to synthesize than ethyl esters due to cheaper starting materials (e.g., methanol vs. ethanol) .

Limitations of Available Evidence

The provided evidence lacks direct studies on Methyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate. This analysis relies on extrapolations from structural analogs and general principles of fluorine chemistry, isomerism , and ester reactivity . Further experimental data is required to validate these comparisons.

Biological Activity

Methyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antifungal and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on recent research findings.

Methyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈F₂N₂O₂ |

| Molecular Weight | 204.17 g/mol |

| CAS Number | 1204298-65-6 |

| Boiling Point | Not available |

| Purity | >95% |

The compound features a difluoromethyl group, which is critical for its biological activity, enhancing lipophilicity and potentially influencing binding affinity to biological targets.

Antifungal Activity

Research indicates that methyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate exhibits potent antifungal properties. In a study comparing various pyrazole derivatives, it was found that this compound displayed higher antifungal activity against several phytopathogenic fungi than established fungicides like boscalid. The structure-activity relationship (SAR) analysis revealed that the difluoromethyl group significantly enhances antifungal efficacy by improving molecular interactions with fungal enzymes .

Anticancer Activity

In addition to its antifungal properties, this compound has shown promise as an anticancer agent. A study involving breast cancer cell lines MCF-7 and MDA-MB-231 demonstrated that derivatives of pyrazoles, including methyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, exhibited notable cytotoxic effects. The combination of this compound with doxorubicin resulted in a significant synergistic effect, enhancing the overall cytotoxicity against cancer cells .

The mechanism underlying the biological activity of methyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate involves the inhibition of specific enzymes crucial for cell survival in both fungi and cancer cells. Molecular docking studies suggest that the carbonyl oxygen atom in the compound can form hydrogen bonds with key residues in target enzymes, disrupting their function and leading to cell death .

Case Study 1: Antifungal Efficacy

A series of experiments tested the antifungal efficacy of methyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate against seven different species of fungi. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antifungals, suggesting a strong potential for agricultural applications .

Case Study 2: Anticancer Synergy

In vitro studies on breast cancer cell lines revealed that when methyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate was administered alongside doxorubicin, there was a marked increase in apoptosis rates compared to either treatment alone. This finding underscores the potential for developing combination therapies using this compound .

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of substituents on the pyrazole ring for enhancing biological activity. Variations in alkyl and aryl groups at specific positions were shown to affect both potency and selectivity against fungal and cancerous cells. Compounds with larger substituents tended to exhibit stronger bioactivities due to increased steric interactions with target sites .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions using precursors like β-keto esters and hydrazines. For example, ethyl acetoacetate derivatives can react with substituted hydrazines under controlled conditions to form the pyrazole core. Subsequent fluorination or difluoromethylation steps (e.g., using ClCFH or similar reagents) introduce the difluoromethyl group. Hydrolysis of intermediate esters followed by re-esterification with methanol yields the methyl ester . Reaction optimization (e.g., solvent polarity, temperature, and catalyst selection) is critical to achieving high yields (>80%) and purity (>95%) .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Structural confirmation relies on multi-technique analysis:

- X-ray crystallography : Single-crystal diffraction using programs like SHELXL refines bond lengths and angles, confirming the pyrazole ring geometry and substituent positions .

- NMR/IR spectroscopy : H and C NMR verify methyl and difluoromethyl groups (e.g., F NMR signals at δ -110 to -120 ppm for CF), while IR identifies ester carbonyl stretches (~1700 cm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 205.05) .

Advanced Research Questions

Q. How do substituent positions (e.g., difluoromethyl at C5 vs. C3) influence reactivity and bioactivity?

- Methodological Answer : Positional isomerism significantly impacts electronic and steric properties. For example, C5-difluoromethyl derivatives exhibit enhanced metabolic stability due to reduced oxidative metabolism at the pyrazole ring compared to C3-substituted analogs. Computational studies (DFT) show that C5 substitution lowers the LUMO energy, increasing electrophilicity and reactivity in nucleophilic substitutions . Comparative bioassays reveal that C5 derivatives show 2–3× higher antifungal activity (e.g., IC = 12 µM vs. 28 µM for C3 analogs) against Candida albicans .

Q. What computational strategies predict the electronic and pharmacokinetic properties of this compound?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .

- ADMET prediction : Tools like SwissADME estimate logP (~2.1), suggesting moderate lipophilicity, and predict CYP450 inhibition risks (e.g., CYP2C9 inhibition score >0.7) .

- Molecular docking : Simulate binding to target enzymes (e.g., fungal CYP51) to rationalize bioactivity differences between analogs .

Q. How can synthetic yields be improved for scale-up without compromising purity?

- Methodological Answer : Key optimizations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) to remove byproducts .

- Catalyst screening : Pd(PPh) in Suzuki couplings improves cross-coupling efficiency (>90% yield) for aryl-substituted derivatives .

- Process monitoring : In-line FTIR tracks intermediate formation, enabling real-time adjustment of reaction parameters .

Q. How to resolve contradictions in spectroscopic data during characterization?

- Methodological Answer : Cross-validate using complementary techniques:

- XRD vs. NMR : If NMR suggests axial chirality but XRD shows planar geometry, reassess sample purity or consider dynamic rotational effects in solution .

- Mass spectrometry discrepancies : Use isotopic labeling (e.g., H or C) to distinguish fragmentation pathways .

- Database referencing : Compare experimental IR/Raman spectra with Cambridge Structural Database (CSD) entries for analogous pyrazoles .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.